molecular formula C10H19NO B1197715 1-Epilupinine CAS No. 486-71-5

1-Epilupinine

Cat. No. B1197715
CAS RN: 486-71-5
M. Wt: 169.26 g/mol
InChI Key: HDVAWXXJVMJBAR-NXEZZACHSA-N
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Description

1-Epilupinine is a quinolizidine alkaloid . It is structurally one of the simplest quinolizidine alkaloids . It has been known to exhibit in vitro inhibitory activity against Leukaemia P-388 and lymphocytic Leukaemia L1210 .


Synthesis Analysis

The total synthesis of 1-Epilupinine has been achieved in just 3 steps using only commercially available common reagents . The total synthesis involved alkylations of N-nosylamide, ozone oxidation, and sequential reactions of the removal of the nosyl group, intramolecular dehydrative condensation, intramolecular Mannich reaction catalyzed by L-proline, and a reduction .


Molecular Structure Analysis

1-Epilupinine has a molecular formula of C10H19NO . It contains a total of 32 bond(s). There are 13 non-H bond(s), 1 rotatable bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .


Chemical Reactions Analysis

The biosynthetic pathway of 1-Epilupinine is considered to include the cascade reaction of intramolecular dehydrative condensation and the Mannich reaction . Martin et al. achieved the total synthesis of 1-Epilupinine by a cascade reaction using allylsilane .

Scientific Research Applications

  • Chemical Interrelations and Configurations : Okuda, Kataoka, and Tsuda (1965) examined the chemical interrelations between 1-Epilupinine and other alkaloids, clarifying the absolute configurations of these compounds (Okuda, Kataoka, & Tsuda, 1965).

  • Synthesis Techniques : Mangeney et al. (1998) described radical cyclizations of dihydropyridines for the synthesis of 1-Epilupinine and related compounds, highlighting the importance of regio and diastereoselective reactions (Mangeney, Hamon, Raussou, Urbain, & Alexakis, 1998).

  • Asymmetric Total Synthesis : Tsutsumi et al. (2019) achieved the asymmetric total synthesis of 1-Epilupinine using commercially available reagents, demonstrating a concise synthesis process (Tsutsumi, Karanjit, Nakayama, & Namba, 2019).

  • Conformational Dynamics : Kulinska and Wiewiórowski (1987) conducted a comparative study on the dynamics of 1-Epilupinine and lupinine, revealing significant differences in their behavior in various states, such as pure liquids and solutions (Kulinska & Wiewiórowski, 1987).

  • Anticholinesterase Properties : Tlegenov et al. (2004) explored the anticholinesterase properties of derivatives of 1-Epilupinine, showing their potential in interacting with blood cholinesterases of warm-blooded animals (Tlegenov, Khaitbaev, Tilyabaev, Dalimov, Abduvakhabov, & Uteniyazov, 2004).

Future Directions

The future directions of 1-Epilupinine research could involve the development of more efficient methods for constructing the quinolizidine skeleton, which is a key structural unit of 1-Epilupinine . This could lead to more efficient syntheses of 1-Epilupinine and potentially other related compounds .

properties

IUPAC Name

[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVAWXXJVMJBAR-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@@H]([C@H]2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318170
Record name Epilupinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Epilupinine

CAS RN

486-71-5
Record name Epilupinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Epilupinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epilupinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
K Paśniczek, M Jurczak, J Solecka… - Journal of …, 2007 - Taylor & Francis

The 1,3‐dipolar cycloaddition of unsaturated Dthreo‐hexaldonolactone 3 and a six‐membered cyclic nitrone 11 led to a …

Number of citations: 14 www.tandfonline.com
A Sparatore, B Tasso, V Boido… - Helvetica chimica …, 2005 - Wiley Online Library
Although the epimerization of lupinine (1) has been largely investigated, a previously not observed compound of formula C 10 H 17 NO was now isolated from the mixture of alkaloids …
Number of citations: 8 onlinelibrary.wiley.com
AB Beck, BH Goldspink, JR Knox - Journal of Natural Products, 1979 - ACS Publications
A re-examination has been made ofthe leaf and seed alkaloids of Lupinus cosentinii Guss.(incorrectly designated L. pilosus, L. varius or L. digitatns in earlier literature). The previous …
Number of citations: 38 pubs.acs.org
RG Thorat - 2014 - research.library.mun.ca
The stereoselective 1,3-dipolar cycloaddition reaction of cyclic nitrones with ephedrine-derived alkylidene morpholinones provided the corresponding spiro isoxazolidines which were …
Number of citations: 4 research.library.mun.ca
AF Thomas, HJ Vipond, L Marion - Canadian Journal of …, 1955 - cdnsciencepub.com
The alkaloidal extract from Lupinus pilosus Walt. was found to contain two alkaloids, one widely occurring one, d-lupanine, and one which had already been reported to occur in this …
Number of citations: 26 cdnsciencepub.com
T Tsutsumi, S Karanjit, A Nakayama, K Namba - Organic letters, 2019 - ACS Publications
Asymmetric total synthesis of (+)-epilupinine was achieved in just three steps using only commercially available common reagents. The total synthesis involved alkylations of N-…
Number of citations: 4 pubs.acs.org
R Greinwald, P Bachmann, G Lewis, L Witte… - Biochemical Systematics …, 1995 - Elsevier
The presence of alkaloids in the genus Poecilanthe is reported for the first time. Epilupinine, 4β-hydroxyepilupinine, dihydrolusitanine, dihydroammodendrine, lusitanine, N-…
Number of citations: 32 www.sciencedirect.com
R Greinwald, JH Ross, L Witte, FC Czygan - Biochemical systematics and …, 1993 - Elsevier
The alkaloids of Lamprolobium fruticosum and L. grandiflorum have been studied to provide data for comparisons with other genera of the tribe Brongniartieae. Both species contained …
Number of citations: 21 www.sciencedirect.com
AC Cutter - 2012 - eprints.soton.ac.uk
An imino-aldol reaction between phenyl chlorovalerate and a variety of (S)-tert butylsulfinimines was developed which gave consistently high diastereoselectivites of up to 95:5:0:0 dr …
Number of citations: 1 eprints.soton.ac.uk
MJ WANNER, GJ KOOMEN - Advances in Natural Product …, 1992 - books.google.com
INTRODUCTION Although at first sight the alkaloids obtained from Lupine and Nitraria species show considerable differences in structure, their biosyntheis can be envisaged to follow …
Number of citations: 0 books.google.com

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